

physical and chemical properties of Daclatasvir Impurity B

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Compound of Interest

Compound Name: *Daclatasvir Impurity B*

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An In-depth Technical Guide to Daclatasvir Impurity B

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **Daclatasvir Impurity B**, a significant related substance of the direct-acting antiviral agent Daclatasvir. The control and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.^[1] This guide consolidates available data on its identity, properties, and analytical characterization methodologies.

Chemical Identity and Physical Properties

Daclatasvir Impurity B is a process-related impurity or a potential degradation product formed during the synthesis or storage of Daclatasvir.^[1] It is also identified by several synonyms, including Mono-N-desvalinyl,-N-acetyl Daclatasvir and Daclatasvir Impurity 26.^[2]

Chemical Identification

The fundamental identifiers for **Daclatasvir Impurity B** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate	[2]
Synonyms	Daclatasvir Impurity 26, Mono-N-desvalinyl,-N-acetyl Daclatasvir, DA-62635, HY-133247	[2]
CAS Number	2226541-13-3	[2] [3] [4] [5]
Molecular Formula	C ₃₅ H ₄₁ N ₇ O ₄	[2] [3] [4] [6] [7]
Molecular Weight	623.74 g/mol	[3] [6] [7] [8]

Physical Properties

Physical property data for **Daclatasvir Impurity B** is limited. The available information is presented below. Specific experimental values for properties like melting point, boiling point, and solubility are not readily available in published literature.

Property	Value	Source
Appearance	Solid	[7]
Storage	Store at 2-8 °C or as recommended in the Certificate of Analysis.	[3] [8] [9]
Melting Point	Data not available	[5] [9]
Boiling Point	Data not available	[5] [9]
Solubility	Data not available	

Analytical Characterization and Experimental Protocols

The identification and quantification of **Daclatasvir Impurity B** are primarily achieved through advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.[\[1\]](#)[\[10\]](#) These methods are essential for quality control during drug manufacturing and for stability studies.[\[1\]](#)[\[4\]](#)

Stability-Indicating UPLC-QDa Method

A stability-indicating UPLC method has been developed for the determination of Daclatasvir and its potential impurities, including Impurity B.[\[10\]](#) This method can effectively separate the main component from process-related impurities and degradation products.

Experimental Protocol:

- Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector and a QDa mass detector.[\[10\]](#)[\[11\]](#)
- Column: Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm).[\[10\]](#)[\[12\]](#)
- Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[\[10\]](#)
- Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[\[10\]](#)
- Flow Rate: 0.4 mL/min.[\[10\]](#)
- Detection: UV detection at 305 nm.[\[10\]](#)
- Column Temperature: 35°C.[\[11\]](#)
- Run Time: Approximately 15 minutes.[\[10\]](#)

This method has been validated according to ICH guidelines for specificity, precision, linearity, and accuracy, proving its suitability for routine quality control.[10]

Reversed-Phase HPLC Method

Another validated method utilizes RP-HPLC for the quantification of Daclatasvir in the presence of its degradation products.

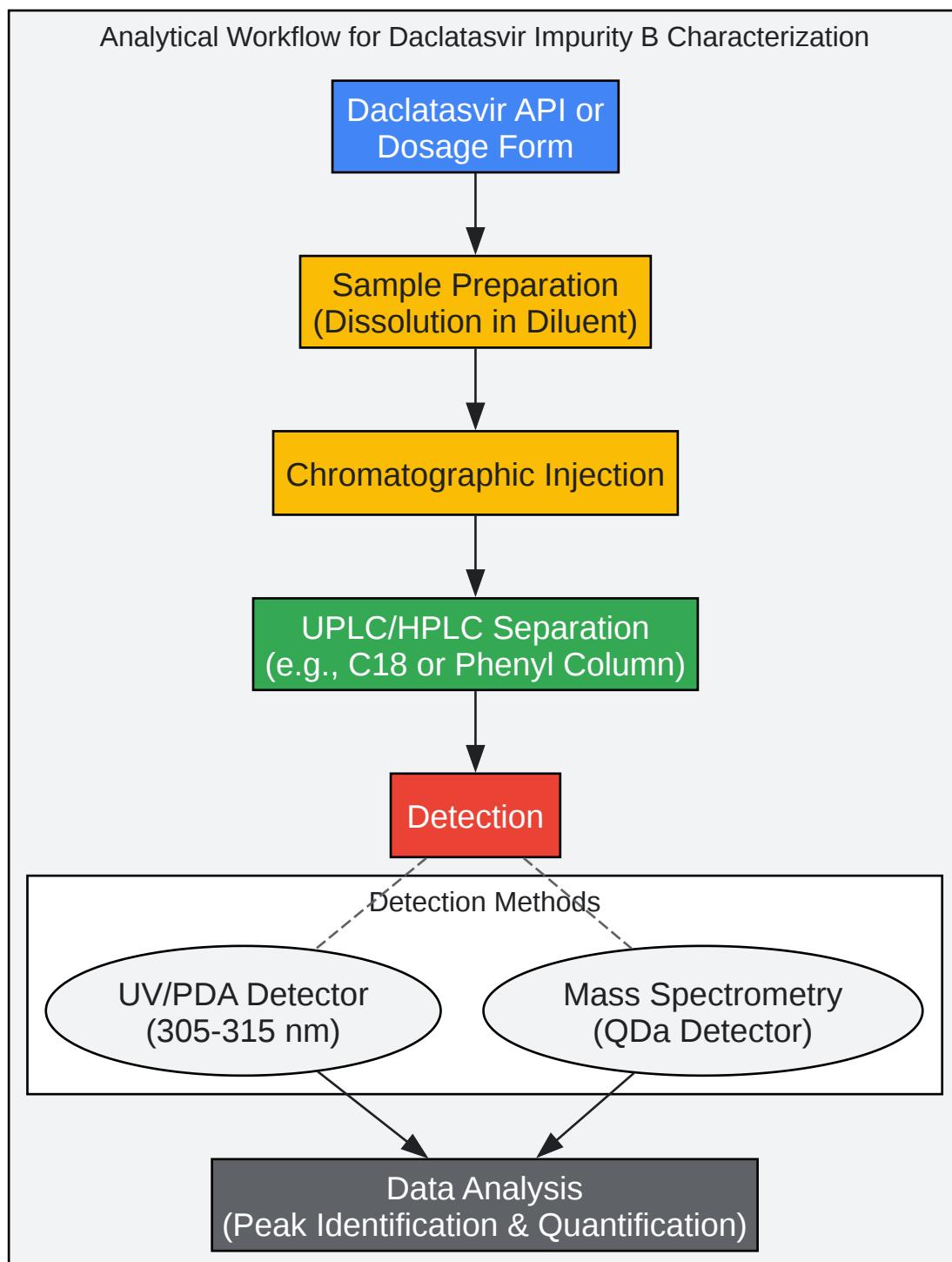
Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector.[13]
- Column: C18 stationary phase.[13]
- Mobile Phase: Acetonitrile and 0.05% orthophosphoric acid (OPA) in water (50:50 v/v).[13]
- Flow Rate: 0.7 mL/min.[13]
- Detection: UV detection at 315 nm.[13]
- Column Temperature: 40°C.[13]
- Run Time: Approximately 10 minutes.[13]

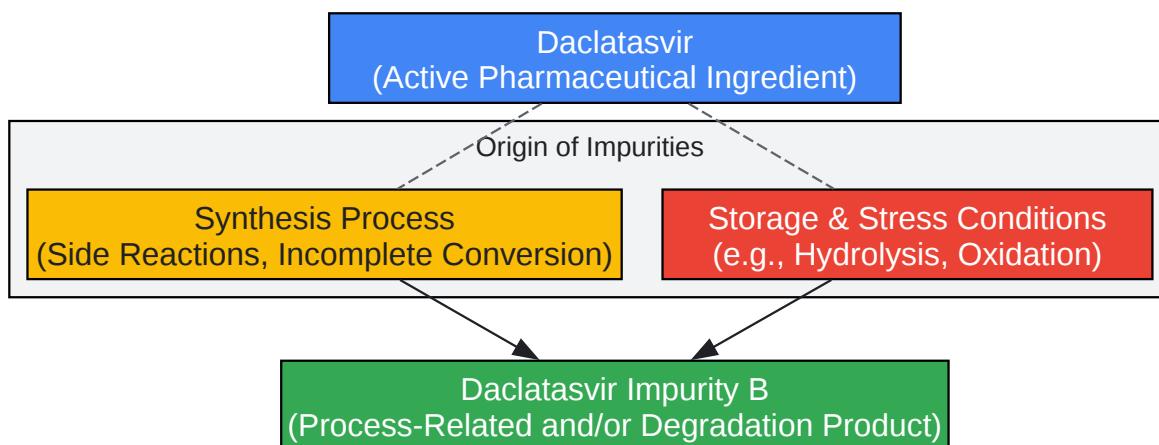
This method is effective for separating Daclatasvir from its related substances generated during forced degradation studies (acidic, alkaline, and oxidative conditions).[13][14]

Visualizations: Workflows and Relationships

While specific signaling pathways for **Daclatasvir Impurity B** are not documented, the following diagrams illustrate the analytical workflow for its characterization and its relationship to the parent drug, Daclatasvir.

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Caption: General experimental workflow for the identification and quantification of **Daclatasvir Impurity B**.



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Caption: Relationship between Daclatasvir and the origin of Impurity B.

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